Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique benzofuran structure, which is substituted with bromine, ethoxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and etherification reactions to introduce the ethoxy and carboxylate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate
- Ethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate
- Methyl 6-chloro-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the bromine atom, in particular, allows for selective substitution reactions that can be used to introduce a wide range of substituents, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c1-5-21-15(18)9(3)23-13-6-10-12(7-11(13)17)22-8(2)14(10)16(19)20-4/h6-7,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOAKQBZTKOTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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